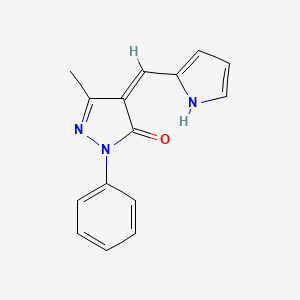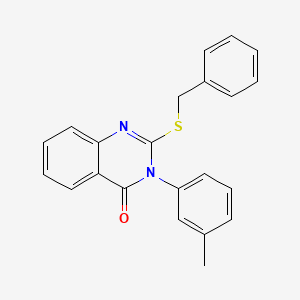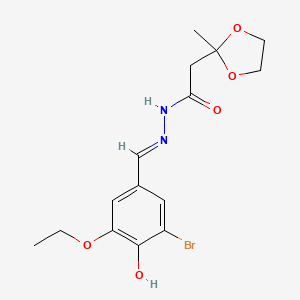
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of Alzheimer's disease.
Mecanismo De Acción
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate works by regulating the activity of glutamate, an important neurotransmitter in the brain. It acts as an NMDA receptor antagonist, which means that it blocks the activity of glutamate at the NMDA receptor. This helps to prevent the excessive activation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to reduce the production of inflammatory cytokines, which can contribute to neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological effects. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate does have some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate. One area of interest is the development of new formulations of the compound that can improve its bioavailability and increase its efficacy. Additionally, researchers are interested in investigating the potential therapeutic effects of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate in other neurological disorders beyond Alzheimer's disease. Finally, there is ongoing research into the underlying mechanisms of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate's pharmacological effects, which may lead to the development of new drugs that target the glutamatergic system.
Métodos De Síntesis
The synthesis of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate involves the reaction of 1-amino-3-methyladamantane with formaldehyde and pyrrolidine. The reaction takes place in the presence of a strong acid catalyst and yields N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine. The oxalate salt of the compound is then formed by reacting the free base with oxalic acid.
Aplicaciones Científicas De Investigación
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Numerous clinical trials have demonstrated its efficacy in improving cognitive function and reducing symptoms of dementia. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been investigated for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQREKVDXVGGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)
![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)